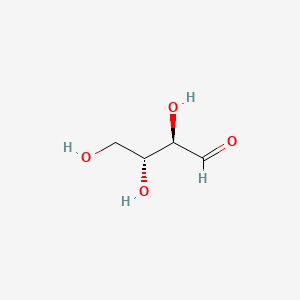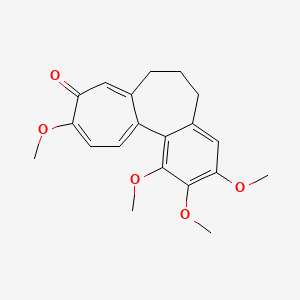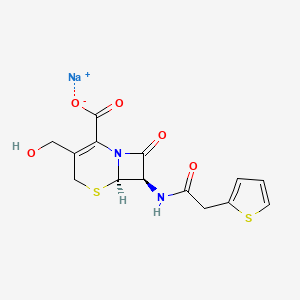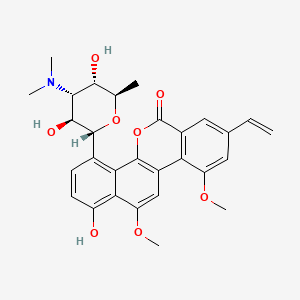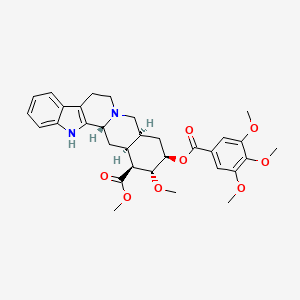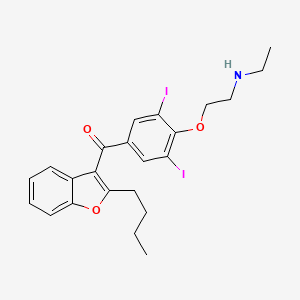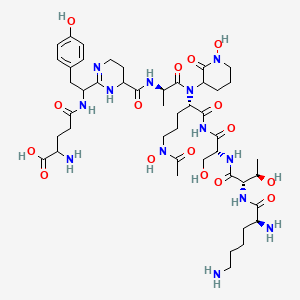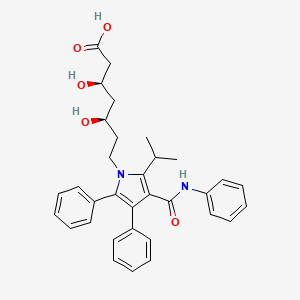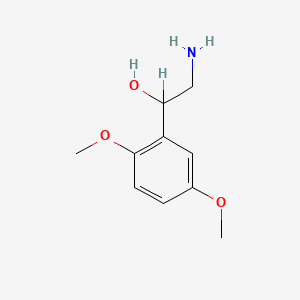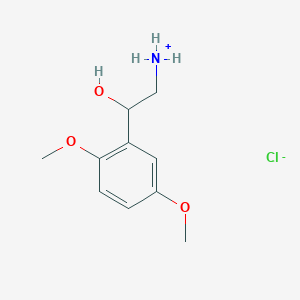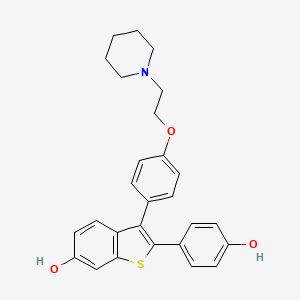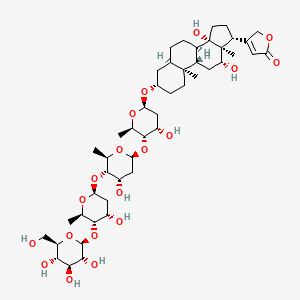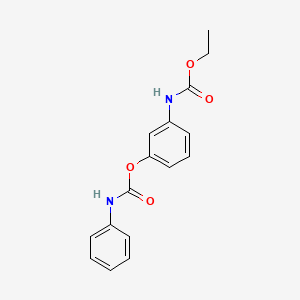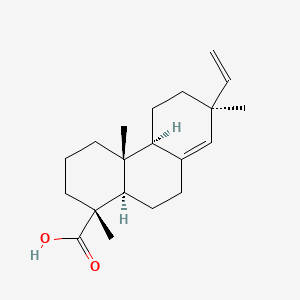
Pimaric acid
Overview
Description
Pimaric acid is a carboxylic acid from the resin acid group, often found in the oleoresins of pine trees. It is a diterpenoid compound with the molecular formula C20H30O2. This compound is known for its role in the defense mechanisms of plants, particularly against insects .
Mechanism of Action
Target of Action
Pimaric acid, a carboxylic acid from the resin acid group , primarily targets the large-conductance calcium-activated K+ channels (BK channels) . These channels play a crucial role in regulating the electrical activity of cells, contributing to various physiological processes such as muscle contraction and neurotransmitter release .
Mode of Action
This compound interacts with the BK channels, enhancing their sensitivity to calcium ions (Ca2+) and voltage . The BK channels are formed by α subunits and accessory β subunits arranged in tetramers. The α subunit forms the ion conduction pore, and the β subunit contributes to channel gating . This compound enhances the Ca2+ and/or voltage sensitivity of the α subunit of BK channels without affecting the channel conductance .
Biochemical Pathways
It’s known that the activation of bk channels can lead to an increased potassium (k+) efflux, which hyperpolarizes the resting membrane potential, reducing the excitability of the cell . This mechanism could potentially influence various biochemical pathways, particularly those involving signal transduction and ion transport.
Pharmacokinetics
A study on a closely related compound, isothis compound, showed that it underwent secondary absorption following oral administration in rats . The absolute bioavailability values were 11.9% and 17.5% for the tested oral doses of 50 and 100 mg/kg, respectively . While this information provides some insight, the specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability need further investigation.
Result of Action
This compound has been shown to have potent anti-atherosclerotic activity, inhibiting matrix metalloproteinase-9 production and cell migration in TNF-α-induced human aortic smooth muscle cells . It also downregulates NF-kB and AP-1, inhibiting TNF-alpha induced signaling . These molecular and cellular effects contribute to the overall biological activity of this compound.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is often found in the oleoresins of pine trees , and its presence and concentration in these trees can be affected by factors such as the tree’s age, health, and environmental conditions. Additionally, the compound’s solubility in alcohols, acetone, and ethers suggests that its action, efficacy, and stability could be influenced by the solvent used for its extraction and administration.
Biochemical Analysis
Biochemical Properties
Pimaric acid is a naturally occurring resin and has been found to perform many pharmacological activities
Cellular Effects
This compound has been shown to have anticancer effects in human ovarian cancer cells . It induced cytotoxicity in a dose-dependent manner without causing too much cytotoxicity in human ovarian epithelial cells . The cytotoxic effects of this compound were apoptosis-mediated and caspase-dependent .
Molecular Mechanism
The induction of cytotoxicity by this compound was mediated via endoplasmic reticulum stress through expressions of related proteins . Western blotting analysis showed that the expression of apoptosis-associated proteins like BAX, p-53 and caspase-3 was enhanced and BCL-2 expression was diminished .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pimaric acid can be synthesized by the dehydration of abietic acid, which it usually accompanies in mixtures like rosin . The preparation method involves adding refined resin acid, turpentine, or rosin along with maleic anhydride into a reaction bottle, dissolving the ingredients into a C1-C10 lower fatty acid solvent, and then carrying out additional reactions by heating directly or with microwave assistance .
Industrial Production Methods: The industrial production of this compound involves the use of pine oleoresin, which is mainly composed of unsaturated diterpene carboxylic acids. The process includes steps such as crystallization, filtration, and washing to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Pimaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It is soluble in alcohols, acetone, and ethers, making it versatile for different reaction conditions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as isothis compound and sandaracothis compound .
Scientific Research Applications
Pimaric acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pimaric acid is part of the pimarane family of diterpenoids. Similar compounds include:
Isothis compound: Similar in structure but differs in the position of double bonds.
Sandaracothis compound: Another diterpenoid with similar properties but different functional groups.
Abietic Acid: Often found alongside this compound in rosin, but with different chemical properties and reactivity.
This compound stands out due to its unique combination of chemical stability and reactivity, making it valuable in various industrial and scientific applications.
Properties
IUPAC Name |
(1R,4aR,4bS,7S,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18+,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVJRKBZMUDEEV-APQLOABGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858728 | |
| Record name | alpha-Pimaricacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127-27-5 | |
| Record name | Pimaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pimaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PIMARIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2956 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | alpha-Pimaricacid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIMARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88R98Z71NI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


